molecular formula C21H28N6O3 B2719621 7-(2-Methoxy-ethyl)-1,3-dimethyl-8-(4-phenyl-piperazin-1-ylmethyl)-3,7-dihydro-purine-2,6-dione CAS No. 578749-52-7

7-(2-Methoxy-ethyl)-1,3-dimethyl-8-(4-phenyl-piperazin-1-ylmethyl)-3,7-dihydro-purine-2,6-dione

Cat. No. B2719621
M. Wt: 412.494
InChI Key: ORUUPFTXKQCOPT-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This would involve determining properties such as the compound’s melting point, boiling point, solubility, and stability.


Scientific Research Applications

Pharmacological Activities of Xanthene and Purine Derivatives

Xanthene and purine derivatives have been explored for their potential in treating various conditions due to their pharmacological properties. These compounds, including the structure closely related to the queried chemical, have been studied for their antiasthmatic, cardiovascular, anti-inflammatory, analgesic, antimicrobial, and potential antipsychotic activities.

  • Antiasthmatic and Vasodilator Activities : Research indicates that derivatives of xanthene and purine, similar to the queried compound, show significant antiasthmatic and vasodilator activities. These derivatives were synthesized and tested for their ability to act as pulmonary vasodilators, with some showing considerable effectiveness compared to standard treatments like Cilostazol. The activity of these compounds suggests their potential utility in treating respiratory conditions through vasodilation and bronchodilation mechanisms (Bhatia et al., 2016).

  • Cardiovascular Activity : Another study focused on purine-2,6-dione derivatives revealed their electrocardiographic, antiarrhythmic, and hypotensive activities. Compounds synthesized for this purpose displayed prophylactic antiarrhythmic activity in experimentally induced arrhythmias and showed potential as hypotensive agents. This suggests a role for these compounds in cardiovascular disease management, highlighting their importance in medical research (Chłoń-Rzepa et al., 2004).

  • Anti-Inflammatory and Analgesic Activities : The exploration of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, structures related to the compound of interest, showed promising anti-inflammatory and analgesic properties. These compounds were found to inhibit cyclooxygenase enzymes and displayed significant analgesic and anti-inflammatory effects, suggesting their potential as new therapeutic agents for pain and inflammation management (Abu‐Hashem et al., 2020).

  • Antimicrobial Activities : Derivatives also exhibited antimicrobial activities against various pathogens. This opens up possibilities for their use in developing new antimicrobial agents, addressing the growing concern of antimicrobial resistance. The structural flexibility of these compounds allows for the synthesis of a wide range of derivatives with potential activity against different microbial strains (Bektaş et al., 2007).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

7-(2-methoxyethyl)-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N6O3/c1-23-19-18(20(28)24(2)21(23)29)27(13-14-30-3)17(22-19)15-25-9-11-26(12-10-25)16-7-5-4-6-8-16/h4-8H,9-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORUUPFTXKQCOPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCN(CC3)C4=CC=CC=C4)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(2-Methoxyethyl)-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione

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